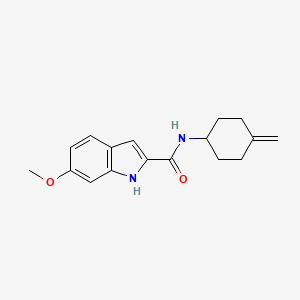

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide, also known as MEPI, is a synthetic compound that belongs to the class of indole-based cannabinoids. It was first synthesized in 2011 by a group of researchers led by Alexandros Makriyannis at Northeastern University in Boston, USA. Since then, MEPI has gained significant attention from the scientific community due to its potential applications in medical research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

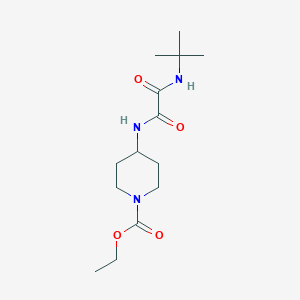

- Synthesis Techniques : The synthesis of cyclic dipeptidyl ureas via Ugi reactions illustrates the synthetic versatility of indole derivatives. Such methods are foundational for developing new classes of compounds with potential biological activity, including those related to "6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide" (Sañudo et al., 2006).

- Chemical Coupling : Research on Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides demonstrates the potential for constructing complex molecules through selective bond formation, a key aspect of developing pharmacologically active indole derivatives (Zheng, Zhang, & Cui, 2014).

Potential Therapeutic Applications

- Neuroprotection and Alzheimer's Disease : Studies have shown that certain indole derivatives exhibit selective inhibition against histone deacetylase 6 (HDAC6), offering a pathway to treat Alzheimer's disease by ameliorating disease phenotypes such as tau protein phosphorylation and aggregation (Lee et al., 2018).

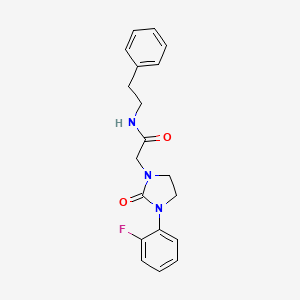

- Antituberculosis Agents : Indole-2-carboxamides have emerged as a promising class of antituberculosis agents, highlighting the importance of structural modifications on the indole ring for enhancing activity against Mycobacterium tuberculosis and improving pharmacokinetic properties (Kondreddi et al., 2013).

Chemical Properties and Analysis

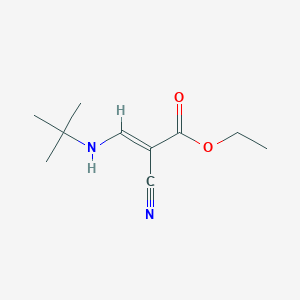

- Chemical Properties and Analysis : The study of hydrogen bonding in anticonvulsant enaminones, which share structural motifs with "6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide," contributes to understanding how molecular interactions influence the stability and reactivity of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Propiedades

IUPAC Name |

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-3-6-13(7-4-11)18-17(20)16-9-12-5-8-14(21-2)10-15(12)19-16/h5,8-10,13,19H,1,3-4,6-7H2,2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVZQSHORQQVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(=C)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)

![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)